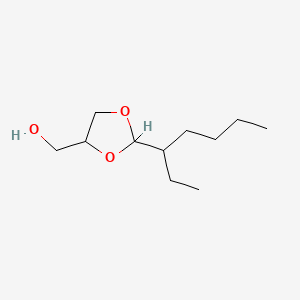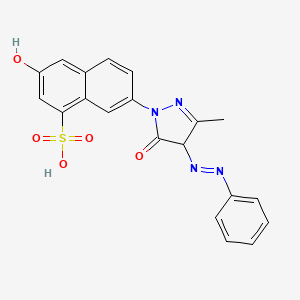
7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its color, and its sulfonic acid group, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite.
Coupling Reaction: The diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its derivatives.
Purification: The resulting dye is purified and isolated as the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade hydrochloric acid and sodium nitrite.
Efficient Coupling: Employing high-efficiency reactors to ensure complete coupling of the diazo compound with the pyrazole derivative.
Purification and Isolation: Utilizing advanced purification techniques to isolate the dye in its purest form.
Análisis De Reacciones Químicas
Types of Reactions
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Resulting from the reduction of the azo bond.
Sulfonated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with various molecular targets:
Azo Group: The azo group can interact with cellular components, leading to various biological effects.
Sulfonic Acid Group: Enhances the compound’s solubility and facilitates its interaction with biological molecules.
Pathways Involved: The compound can affect oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the azo and sulfonic acid groups.
3-hydroxynaphthalene-1-sulphonic acid: Contains the naphthalene and sulfonic acid groups but lacks the azo and pyrazole components.
Uniqueness
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is unique due to its combination of the azo, pyrazole, and sulfonic acid groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
68227-67-8 |
|---|---|
Fórmula molecular |
C20H16N4O5S |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-hydroxy-7-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-19(22-21-14-5-3-2-4-6-14)20(26)24(23-12)15-8-7-13-9-16(25)11-18(17(13)10-15)30(27,28)29/h2-11,19,25H,1H3,(H,27,28,29) |
Clave InChI |
JKSAMORUXOGBSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC4=C(C=C(C=C4C=C3)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



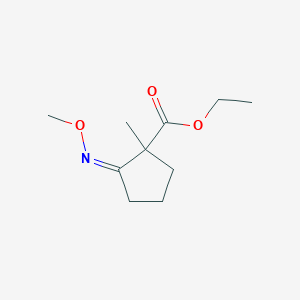
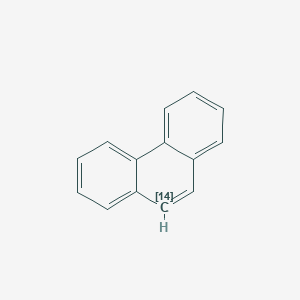
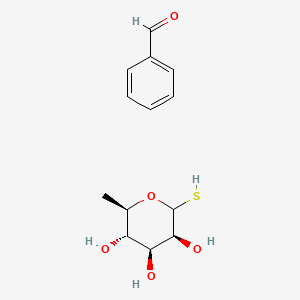


![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
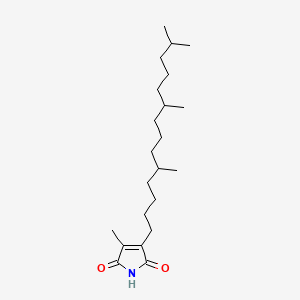

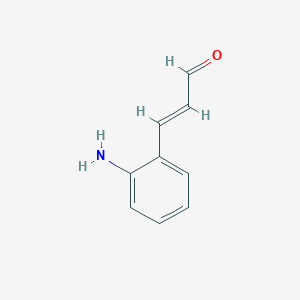
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
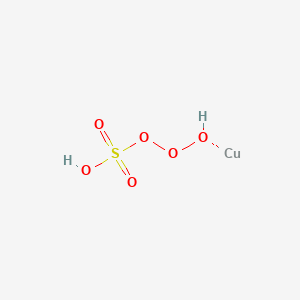
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
